(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
(Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide typically involves the reaction of benzimidazole with appropriate reagents under specific conditions. One common method involves the use of benzimidazole, chlorinating agents, and sulfonylating agents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide: Lacks the (Z)-configuration, which may affect its biological activity.
N-methyl-N’-(phenylsulfonyl)benzimidamide: Lacks the chlorine atom, which may reduce its reactivity.
2-chloro-N-methylbenzimidamide: Lacks the sulfonyl group, which may affect its solubility and stability.
Uniqueness
(Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide is unique due to its specific configuration and functional groups. The presence of the (Z)-configuration, chlorine atom, and sulfonyl group contributes to its distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(benzenesulfonyl)-2-chloro-N'-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-14(12-9-5-6-10-13(12)15)17-20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQOPSWGDLWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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